N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
Description
N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a substituted benzyl group and a hexanamide chain. The molecule includes a 2-chlorobenzyl moiety, a 5-formyl-2-methoxybenzyl substituent, and a ketone functionality at the 2,4-dioxo position.
Properties
Molecular Formula |
C28H28ClN3O5S |
|---|---|
Molecular Weight |
554.1 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H28ClN3O5S/c1-37-24-11-10-19(18-33)15-21(24)17-32-23-12-14-38-26(23)27(35)31(28(32)36)13-6-2-3-9-25(34)30-16-20-7-4-5-8-22(20)29/h4-5,7-8,10-12,14-15,18H,2-3,6,9,13,16-17H2,1H3,(H,30,34) |
InChI Key |
RJIWFUHBBQERLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the thienopyrimidine intermediate.
Attachment of the Formyl-Methoxybenzyl Moiety: This can be done through a formylation reaction, where a formyl group is introduced to the methoxybenzyl intermediate, followed by coupling with the thienopyrimidine core.
Final Coupling with Hexanamide: The final step involves the coupling of the intermediate with hexanamide under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives
Compounds 11a and 11b () are (2Z)-2-(substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines. These feature a fused thiazole-pyrimidine core, similar to the thieno[3,2-d]pyrimidine system in the target compound. Key differences include:
- Substituents: The target compound’s 5-formyl-2-methoxybenzyl group contrasts with the 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene groups in 11a and 11b.
- Spectral Data : The IR spectra of 11a and 11b show CN stretches at 2,219–2,209 cm⁻¹, whereas the target compound’s formyl group would exhibit a characteristic C=O stretch near 1,700 cm⁻¹ (unreported in evidence).
- Yields : Synthesis of 11a and 11b achieved 68% yields via condensation reactions in acetic anhydride/acetic acid .
Chromeno[2,3-d]pyrimidinone Derivatives
Compound 4 () is a chromeno-pyrimidinone with dual chloro-substituted aromatic rings. Unlike the target compound’s thieno-pyrimidine core, 4 incorporates a chromene ring fused to pyrimidinone. Both compounds share chloro-substituted benzyl groups, which may enhance lipophilicity and receptor binding .
Tetrahydropyrimidine Carboxamides
Compounds 3a-l and 4a-l () are N-(4-chloro/methoxyphenyl)-tetrahydropyrimidine derivatives. These lack the fused thieno-pyrimidine system but share functional groups such as thioxo (C=S) and carboxamide moieties. Their synthesis involves thiourea and POCl₃-mediated formylation, yielding 57–68% products .
Substituent Effects on Bioactivity (Inferred)
- Chlorobenzyl Groups : Present in both the target compound and ’s 4 , these groups may enhance metabolic stability and hydrophobic interactions in biological targets .
Limitations of Comparison
- No direct spectral or biological data for the target compound are available in the provided evidence.
- Structural analogs lack the thieno[3,2-d]pyrimidine core, limiting precise comparisons of electronic or steric effects.
Biological Activity
N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C28H28ClN3O5S
- Molecular Weight: 554.06 g/mol
- IUPAC Name: N-[(2-chlorophenyl)methyl]-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
- CAS Number: 866013-64-1
The compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities. The presence of a chlorobenzyl group and a methoxybenzaldehyde moiety enhances its reactivity and potential biological effects.
Synthesis Overview
The synthesis of this compound typically involves several multi-step organic reactions:
- Formation of the Thienopyrimidine Core: Achieved through cyclization of thiophene and pyrimidine precursors under controlled conditions.
- Introduction of the Chlorobenzyl Group: This is often performed via nucleophilic substitution reactions.
- Attachment of the Formyl-Methoxybenzyl Moiety: Accomplished through formylation followed by coupling with the thienopyrimidine core.
These synthetic routes are crucial for obtaining high yields and purity necessary for biological testing.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, compounds with thienopyrimidine cores have been shown to exhibit cytotoxicity against various human cancer cell lines. In vitro tests demonstrated that related compounds possess tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .
Antioxidant and Anti-inflammatory Activities
The compound's structure suggests it may possess antioxidant properties. Research indicates that thienopyrimidine derivatives can act as effective free radical scavengers and exhibit anti-inflammatory effects by inhibiting pro-inflammatory enzymes such as lipoxygenase .
Case Studies and Research Findings
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of structurally similar compounds against 12 human cancer cell lines, certain derivatives demonstrated significant inhibitory activity. Compounds with thienopyrimidine scaffolds showed IC50 values in the low micromolar range, indicating strong potential for further development into anticancer agents .
Case Study 2: Multifunctional Applications
A recent investigation into multifunctional compounds revealed that derivatives similar to this compound exhibited not only anticancer properties but also antioxidant and anti-inflammatory effects. These findings suggest that such compounds could simplify multi-drug therapies by targeting multiple pathways simultaneously .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
